Sulconazole

Descripción general

Descripción

El sulconazol es un agente antifúngico tópico utilizado principalmente para el tratamiento de diversas infecciones fúngicas como la tiña inguinal, la tiña corporal y la pitiriasis versicolor . Es un derivado del imidazol, lo que significa que pertenece a una clase de compuestos conocidos por sus propiedades antifúngicas . El sulconazol está disponible en forma de crema o solución y se comercializa bajo la marca Exelderm .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del sulconazol implica varios pasos. Un método común comienza con la reacción de α-(2,4-diclorofenil)-1H-imidazol-1-etanol con cloruro de metanosulfonilo en presencia de trietilamina y tolueno . Este intermedio se hace reaccionar entonces con mercaptano de p-clorobencilo en presencia de hidróxido de sodio y metanol a temperaturas controladas entre 70 y 80°C .

Métodos de producción industrial

La producción industrial del sulconazol implica típicamente la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y el uso de disolventes y reactivos apropiados para facilitar las reacciones .

Análisis De Reacciones Químicas

Oxidative Degradation to Sulconazole Sulfoxide

This compound degrades predominantly via sulfur oxidation under oxidative conditions, forming This compound sulfoxide as the primary degradant. This reaction has been structurally confirmed through forced degradation studies and analytical characterization .

Key Findings:

-

Reaction Conditions :

-

Mechanistic Evidence :

-

Mass Spectrometry : A mass shift of +16 amu (m/z 397 → 413) confirms sulfur oxidation (S→SO) .

-

NMR Analysis : Downfield shifts in methine (δ 5.13 → 5.41 ppm) and methylene (δ 3.85 → 4.20 ppm) protons in the ¹H NMR spectrum indicate sulfur oxidation .

-

McLafferty Rearrangement : Observed in LC-MS/MS, distinguishing sulfoxide from N-oxide or sulfone derivatives .

-

Secondary Degradation:

-

Prolonged oxidation forms a trace degradant with a +32 amu shift (m/z 397 → 429), suggesting potential sulfone (S→SO₂) formation .

Thermal and Photolytic Stability

This compound exhibits stability under thermal and photolytic conditions but undergoes decomposition at elevated temperatures.

Thermal Analysis Data :

Protocol :

-

Oxidation : React this compound nitrate with H₂O₂ at room temperature.

-

Purification : Semi-preparative HPLC isolates this compound sulfoxide (purity >99%).

-

Characterization : Validated via LC-MS/MS, NMR, and UV spectroscopy.

Reactivity in Formulation Systems

In pharmaceutical formulations, this compound interacts with excipients, altering its physical state:

Solid Lipid Nanoparticles (SLNs) :

Stereoselective Reactions

This compound enantiomers exhibit distinct pharmacokinetic behaviors:

Enantioseparation Data :

| Parameter | S-(+)-Sulconazole | R-(−)-Sulconazole |

|---|---|---|

| Cₘₐₓ (ng/mL) | 142.3 ± 21.5 | 70.8 ± 12.3 |

| AUC₀–∞ (h·ng/mL) | 1,892 ± 315 | 60 ± 11 |

| CLz/F (L/h/kg) | 0.53 ± 0.09 | 0.89 ± 0.15 |

Aplicaciones Científicas De Investigación

Antifungal Applications

Sulconazole is primarily recognized for its efficacy as a topical antifungal agent. It is used to treat various superficial fungal infections, including:

- Tinea Versicolor

- Tinea Cruris

- Tinea Corporis

Clinical Efficacy

A clinical trial comparing 1% this compound cream with 2% Miconazole cream for the treatment of tinea versicolor demonstrated that 89% of patients treated with this compound achieved complete clearing of lesions compared to 82% with Miconazole. Both treatments were well tolerated, with minimal adverse reactions reported .

Table 1: Clinical Trial Results for Tinea Versicolor Treatment

| Treatment | Complete Clearing (%) | KOH Negative (%) |

|---|---|---|

| This compound (1%) | 89 | 93 |

| Miconazole (2%) | 82 | 87 |

Formulations and Delivery Systems

Recent studies have explored innovative formulations to enhance the delivery and effectiveness of this compound:

- Microemulsion-Based Gels : A study developed a microemulsion-based gel containing this compound, which showed improved physicochemical properties, sustained drug release, and enhanced skin penetration compared to conventional creams. This formulation is promising for treating fungal infections due to its stability and bioavailability .

- Nanoemulsions : Another study focused on creating nanoemulsions loaded with this compound to enhance transdermal permeation and antifungal activity. These formulations demonstrated significant improvements in drug delivery efficiency .

Emerging Applications in Oncology

Recent research has identified potential applications of this compound in cancer therapy, particularly regarding its immunomodulatory effects:

Inhibition of PD-1 Expression

This compound has been shown to inhibit the expression of the immunoinhibitory receptor programmed death-1 (PD-1) on activated T cells and peripheral blood mononuclear cells (PBMCs). This effect is crucial for enhancing anti-tumor immunity, suggesting that this compound could serve as an adjunct therapy in cancer treatment .

Figure 1: Mechanism of PD-1 Inhibition by this compound

- Inhibition of PD-1 expression was observed at both RNA and protein levels.

- The drug repressed NF-κB and calcium signaling pathways, which are involved in PD-1 induction.

Anti-Cancer Activity

In vitro studies revealed that this compound inhibited the proliferation and migration of various cancer cell lines, including colon cancer, breast cancer, and melanoma. Additionally, it demonstrated efficacy in reducing tumor growth in zebrafish models .

Safety Profile and Tolerability

This compound has a favorable safety profile. In clinical trials, it was well tolerated with only minor cutaneous reactions reported. The absence of systemic side effects further supports its use as a topical agent .

Mecanismo De Acción

El sulconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de las membranas celulares fúngicas . Esta inhibición altera la integridad de la membrana celular, lo que lleva a la muerte celular. El compuesto se dirige a la lanosterol 14-alfa demetilasa, una enzima clave en la vía de biosíntesis del ergosterol .

Comparación Con Compuestos Similares

El sulconazol se compara con otros derivados del imidazol como el ketoconazol y el clotrimazol . Si bien todos estos compuestos comparten un mecanismo de acción similar, el sulconazol es único en su actividad antifúngica de amplio espectro y su eficacia en el tratamiento de infecciones fúngicas específicas como la pitiriasis versicolor . Otros compuestos similares incluyen:

Ketoconazol: Se utiliza para una variedad de infecciones fúngicas, pero tiene un espectro de actividad diferente.

Las propiedades únicas del sulconazol y su actividad de amplio espectro lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas y un tema de investigación científica en curso.

Actividad Biológica

Sulconazole, an antifungal agent, has garnered attention not only for its antifungal properties but also for its potential immunomodulatory effects. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound primarily functions as an antifungal by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to cell death. However, recent studies have revealed additional mechanisms through which this compound exerts biological activity:

- Inhibition of PD-1 Expression : this compound has been shown to inhibit the expression of programmed death-1 (PD-1) on activated peripheral blood mononuclear cells (PBMCs) and T cells. This inhibition occurs at both RNA and protein levels, suggesting a significant role in modulating immune responses. The study indicates that this compound represses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and calcium signaling pathways involved in PD-1 induction .

- Impact on Cancer Cells : Beyond its antifungal properties, this compound demonstrates anti-cancer effects by inhibiting the proliferation and migration of various cancer cell lines, including colon cancer, breast cancer, and melanoma. In experimental models such as zebrafish embryos, this compound treatment significantly impaired tumor growth and cell mobility .

Pharmacokinetics

This compound is administered topically and exhibits moderate percutaneous absorption. Studies indicate that approximately 8.71% to 12% of the dose is absorbed through the skin following topical application. The drug's pharmacokinetic profile suggests a relatively low systemic exposure, which is advantageous for minimizing systemic side effects while maintaining localized antifungal activity .

Case Studies

Several case studies have documented the clinical use of this compound in treating dermatological conditions such as tinea cruris and tinea corporis. A notable study involved patients with dermatophyte infections who were treated with a 1% this compound cream over seven days. The results indicated significant improvement in symptoms with minimal adverse effects reported .

Research Findings

Recent research highlights the dual therapeutic potential of this compound:

Propiedades

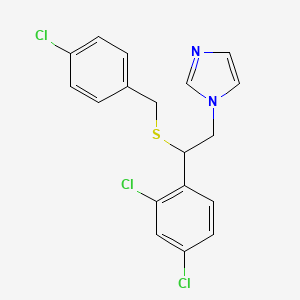

IUPAC Name |

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNXATANNDIXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044129 | |

| Record name | Sulconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61318-90-9 | |

| Record name | Sulconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Sulconazole against fungi?

A1: this compound exerts its antifungal activity by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane. It achieves this by targeting fungal cytochrome P450 sterol C-14 alpha-demethylation. [] This inhibition leads to the accumulation of 14 alpha-methyl sterols and a depletion of ergosterol, ultimately disrupting cell membrane permeability and cell wall synthesis. []

Q2: Are there any other reported mechanisms by which this compound exhibits antifungal activity?

A2: Yes, beyond its primary mechanism, this compound has also been shown to interfere with the autolytic degradation of fungal DNA and RNA. []

Q3: Does the growth phase of Candida albicans affect its susceptibility to this compound?

A3: Yes, research indicates that this compound exhibits higher lethality against early logarithmic phase Candida albicans cells compared to those in the early stationary phase. []

Q4: What is the molecular formula and weight of this compound nitrate?

A4: The molecular formula of this compound nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.75 g/mol. []

Q5: Are there any studies describing the crystal structure of this compound nitrate?

A5: Yes, the crystal structure of this compound nitrate has been determined using X-ray diffraction. It crystallizes in the monoclinic space group C2/c. The study provides detailed information about bond lengths, angles, and the spatial arrangement of the molecule. []

Q6: What is the impact of excipients like poloxamer 407, ethanol, and propylene glycol on this compound gel formulations?

A6: Studies have investigated the impact of these excipients on this compound gel properties. Increasing poloxamer 407 concentration increased viscosity but decreased drug release and skin permeation rates. Ethanol addition reduced viscosity and enhanced drug release and skin permeation. Propylene glycol, up to 10%, increased drug release and skin permeation rates but showed a decreasing effect at higher concentrations. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research papers, there is no evidence suggesting that this compound possesses catalytic properties. Its primary mode of action is through the inhibition of enzymatic activity rather than catalysis.

Q8: Have computational methods been used to study this compound's interaction with its target?

A8: While the provided research does not delve into detailed computational modeling of this compound, one study utilized structure-based virtual screening to identify this compound as a potential inhibitor of furin, an enzyme involved in SARS-CoV-2 spike protein cleavage. []

Q9: Have any studies explored the structure-activity relationship of this compound analogs?

A9: Yes, one study investigated the antifungal activity of a series of 1-[2-[(substituted-phenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, structural analogs of this compound. The study demonstrated that modifications in the substituents on the phenyl ring could significantly impact their antifungal activity against various fungal species. []

Q10: What is the stability of this compound under different conditions?

A10: While specific stability data is not extensively detailed in the provided research, one study investigated the formulation of this compound-loaded solid lipid nanoparticles (SLNs) to enhance its stability and antifungal activity. The study characterized the SLNs for their size, zeta potential, and encapsulation efficiency, suggesting improved stability and sustained drug release. []

Q11: What is the percutaneous absorption rate of this compound nitrate in humans?

A11: Research indicates that the percutaneous absorption of this compound nitrate from a cream formulation in humans is estimated to be between 8.7% and 11.3% of the applied dose. []

Q12: Is there evidence of stereoselective pharmacokinetics or tissue distribution for this compound enantiomers?

A12: Yes, a study utilizing chiral HPLC-ESI-MS/MS demonstrated stereoselective pharmacokinetics and tissue distribution of this compound enantiomers in rats. []

Q13: How does the in vitro antifungal activity of this compound compare to other azole antifungals?

A13: Several studies have compared the in vitro activity of this compound to other azole antifungals like clotrimazole, miconazole, econazole, ketoconazole, and others. The results indicate that this compound generally exhibits comparable or superior activity against a broad spectrum of dermatophytes and yeasts. [, , , , , , , , , ]

Q14: What is the efficacy of this compound in treating dermatophytosis in clinical trials?

A14: Numerous clinical trials have demonstrated the efficacy of this compound cream in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. These trials showed high cure rates and good tolerability profiles, often comparable or superior to other topical antifungals. [, , , , , , , ]

Q15: Can this compound be used to treat cutaneous candidiasis?

A15: Yes, this compound has shown efficacy in treating cutaneous candidiasis. A study compared this compound 1% cream applied once daily to miconazole 2% cream applied twice daily and found them equally effective in achieving KOH and culture cures. []

Q16: Is this compound effective against pityriasis versicolor?

A16: Yes, both cream and solution formulations of this compound have proven effective in treating pityriasis versicolor in clinical trials. [, ]

Q17: Has this compound shown any potential in treating conditions beyond fungal infections?

A17: Interestingly, recent research suggests potential applications for this compound beyond its established antifungal use. One study highlighted its ability to inhibit PD-1 expression in immune and cancer cells, potentially impacting cancer immunotherapy. [] Another study indicated its potential in preventing fibrosis and stricture formation. []

Q18: Are there any known mechanisms of resistance to this compound in fungi?

A18: While specific resistance mechanisms to this compound are not extensively discussed in the provided papers, it's important to acknowledge that the development of resistance to azole antifungals, in general, is a growing concern. Mechanisms can involve alterations in the target enzyme (cytochrome P450), upregulation of drug efflux pumps, or biofilm formation.

Q19: Have any novel drug delivery systems been investigated for this compound?

A20: Yes, researchers have explored novel drug delivery systems for this compound to enhance its efficacy and delivery. One study developed this compound-loaded nanoemulsions, demonstrating improved transdermal permeation and antifungal activity compared to conventional formulations. [] Another study formulated this compound-loaded solid lipid nanoparticles (SLNs) incorporated into a topical gel, demonstrating enhanced antifungal activity and faster healing of skin fungal infections in rabbits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.